![molecular formula C9H7FN2 B2417687 8-Fluoroisoquinolin-4-amine CAS No. 1785091-04-4](/img/structure/B2417687.png)
8-Fluoroisoquinolin-4-amine
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Overview
Description
8-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is widely explored in scientific research for its diverse range of properties and potential applications.
Molecular Structure Analysis
The linear formula of 8-Fluoroisoquinolin-4-amine is C9H7FN2 . The compound has a molecular weight of 162.17 .Physical And Chemical Properties Analysis
8-Fluoroisoquinolin-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Transformation
- 8-Fluoroisoquinolin-4-amine serves as a key intermediate in the synthesis of various compounds. Its transformation into 8-amino-3,4-dihydroisoquinolines enables the creation of potential central nervous system drug candidates and other therapeutic compounds (Hargitai et al., 2018).
Photophysical Properties
- Derivatives of 8-Fluoroisoquinolin-4-amine, specifically 8-(p-substituted)phenyl analogues, exhibit varying photophysical properties in different solvents. These properties are essential for understanding the behavior of similar compounds in biological and chemical applications (Qin et al., 2005).
Chemical Synthesis
- The compound's derivatives have been synthesized and explored for their antibacterial properties, providing a basis for developing new antibiotics (Al-Hiari et al., 2007).
Applications in Cell Physiology
- Certain derivatives of 8-Fluoroisoquinolin-4-amine have been linked to photoremovable protecting groups for studying cell physiology, demonstrating their potential in biological research and drug delivery systems (Asad et al., 2017).
Development of Antidepressants
- Compounds related to 8-Fluoroisoquinolin-4-amine have shown potential in the development of antidepressants, as indicated by their effects on dopamine uptake and dopaminomimetic properties (Zára-Kaczián et al., 1986).
Fluorescence in Analytical Chemistry
- 8-Fluoroisoquinolin-4-amine and its derivatives, especially when complexed with metal ions, are used as fluorogenic ligands for detection and analysis in various chemical and biological contexts (Song et al., 2006).
Safety and Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
8-fluoroisoquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERDBIZPKAAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroisoquinolin-4-amine |
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